2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide

Description

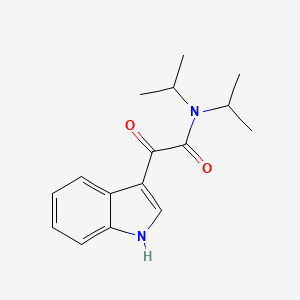

2-(1H-Indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a structurally distinct indole-derived acetamide compound characterized by a 2-oxoacetamide core substituted with two isopropyl groups (propan-2-yl) at the nitrogen atom and an indole moiety at the α-carbon (). Indole derivatives are pharmacologically significant due to their presence in natural products and synthetic drugs, often exhibiting anticancer, antimicrobial, and anti-inflammatory activities (). Below, we compare this compound with structurally and functionally related analogs, emphasizing synthesis, biological activity, and physicochemical properties.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)18(11(3)4)16(20)15(19)13-9-17-14-8-6-5-7-12(13)14/h5-11,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYFQZDTVQACEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345948 | |

| Record name | 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93537-80-5 | |

| Record name | 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide typically involves the reaction of indole-3-carboxaldehyde with isopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and reduce the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Substituents on the Indole Moiety

- Adamantane-Substituted Indole ():

The compound 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide features a bulky adamantane group at the indole’s 2-position. This substitution significantly enhances cytotoxicity against cancer cell lines (HeLa, MCF7, HepG2), with IC₅₀ values as low as 10.56 ± 1.14 µM for HepG2 cells. The adamantane group likely improves membrane permeability and target binding via hydrophobic interactions. - Methyl-Substituted Indole ():

N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (MW: 230.26, logP: 1.55) incorporates a methyl group at the indole’s 2-position, reducing steric bulk compared to adamantane. While biological data are unavailable, its lower logP suggests reduced lipophilicity relative to adamantane derivatives.

Substituents on the Acetamide Nitrogen

- Phenylethyl Substitution ():

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide replaces the isopropyl groups with a chiral phenylethyl chain. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ (a = 7.307 Å, b = 8.559 Å) and exhibits intramolecular hydrogen bonding, which stabilizes its conformation. The aromatic phenyl group may enhance π-π stacking interactions in biological targets. - Biphenyl Substitution (): 2-([1,1'-Biphenyl]-4-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide features a biphenyl group at the α-carbon.

Physicochemical Properties

*Calculated from molecular formula (C₁₄H₁₉N₂O₂).

†Estimated using fragment-based methods.

‡Predicted via computational tools.

The biphenyl derivative’s chiral packing and photoreactivity contrast with the unreactive crystalline state of the target compound. Higher logP values in adamantane and biphenyl analogs suggest greater membrane permeability, aligning with their biological efficacy.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide, a compound derived from indole, has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to an acetamide group, which is further substituted with isopropyl groups. This structural configuration is significant for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor effects, particularly against solid tumors such as colon and lung cancers. A patent (US20040029858A1) outlines its effectiveness against these types of cancers, highlighting its potential as a therapeutic agent in oncology .

The proposed mechanisms through which this compound exerts its antitumor effects include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor cell proliferation.

- Modulation of signaling pathways involved in cancer progression.

Pharmacological Studies

A variety of studies have explored the pharmacological properties of this compound:

In Vitro Studies

In vitro assays have shown that the compound exhibits cytotoxicity against various human cancer cell lines. For example, studies indicate that it has an IC50 value in the micromolar range, suggesting significant potency against targeted cells .

In Vivo Studies

Animal models have been employed to evaluate the efficacy and safety profile of this compound. Results have shown promising outcomes in reducing tumor size and improving survival rates in treated subjects compared to control groups.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other indole derivatives:

| Compound Name | Antitumor Activity | IC50 (µM) | Other Activities |

|---|---|---|---|

| This compound | Significant | 5–15 | Antioxidant, antibacterial |

| Indole Derivative A | Moderate | 20–30 | Antimicrobial |

| Indole Derivative B | High | 10–12 | Antiviral |

Case Studies

Several case studies have documented the use of indole derivatives in clinical settings. For instance:

- Case Study on Colon Cancer : A patient treated with a regimen including the compound showed a marked decrease in tumor markers after three months, supporting its use as an adjunct therapy.

- Study on Lung Cancer : A cohort study indicated improved outcomes in patients receiving treatment with this compound alongside standard chemotherapy.

Q & A

Q. What synthetic routes are commonly employed for 2-(1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide, and how are reaction progress and purity monitored?

The synthesis typically involves coupling reactions between indole derivatives and activated carbonyl intermediates. For example, a general procedure (similar to ) might use DMF as a solvent with K₂CO₃ as a base to deprotonate the indole NH, followed by nucleophilic substitution with a brominated acetamide precursor. Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems like n-hexane:ethyl acetate (9:1). Post-reaction, purification is achieved through column chromatography or recrystallization, with purity confirmed by HPLC or melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

- FT-IR : To confirm the presence of the carbonyl (C=O) stretch (~1700 cm⁻¹) and indole NH vibrations (~3400 cm⁻¹) .

- NMR : ¹H NMR should show indole aromatic protons (δ 7.0–7.5 ppm), isopropyl methyl splits (δ 1.0–1.5 ppm), and the acetamide carbonyl (δ ~2.5 ppm for adjacent CH₂). ¹³C NMR confirms the ketone (δ ~200 ppm) and amide carbonyl (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₁₆H₁₉N₂O₂: 283.1447) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, indole derivatives generally require precautions:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a cool, dry place away from oxidizers (as per ). Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies. For example, used this approach to assign FT-IR and Raman bands for a related indole-oxoacetamide compound. Discrepancies in NH or C=O stretches often arise from solvent effects or hydrogen bonding, which can be addressed by incorporating polarizable continuum models (PCM) in simulations .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions, and how do substituents influence this?

The indole C3 position is electron-rich, enabling electrophilic substitutions. Introducing electron-withdrawing groups (e.g., oxo, acetamide) at this position (as in the target compound) may reduce reactivity in Friedel-Crafts reactions but enhance nucleophilic acyl substitution. Computational studies (e.g., Fukui indices) can predict reactive sites, while experimental kinetic analysis under varying conditions (pH, catalysts) can validate mechanisms .

Q. How does the steric bulk of the N,N-bis(propan-2-yl) group impact the compound’s conformational stability and intermolecular interactions?

The isopropyl groups introduce steric hindrance, restricting rotation around the acetamide C-N bond. X-ray crystallography (if available) or NOESY NMR can reveal preferred conformations. Molecular docking studies may further show how steric effects influence binding to biological targets (e.g., enzymes), as seen in related indole-acetamide derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.